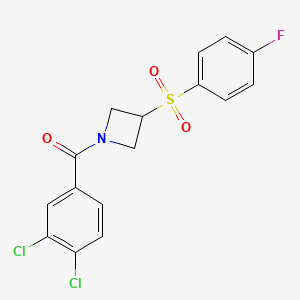

1-(3,4-DICHLOROBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE

描述

1-(3,4-Dichlorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic azetidine derivative characterized by a four-membered azetidine ring substituted with two distinct aromatic groups: a 3,4-dichlorobenzoyl moiety and a 4-fluorobenzenesulfonyl group. The compound’s structure combines halogenated aromatic systems (Cl and F substituents) with sulfonamide and benzoyl functionalities, which are commonly associated with enhanced metabolic stability and target binding affinity in medicinal chemistry . Azetidines, being smaller heterocycles compared to piperazines or pyrrolidines, introduce unique conformational constraints that may influence pharmacokinetic properties such as solubility and membrane permeability.

属性

IUPAC Name |

(3,4-dichlorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2FNO3S/c17-14-6-1-10(7-15(14)18)16(21)20-8-13(9-20)24(22,23)12-4-2-11(19)3-5-12/h1-7,13H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWJJPUCBAYAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-(3,4-dichlorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be formed through the cyclization of appropriate precursors under basic conditions.

Introduction of the 3,4-Dichlorobenzoyl Group: This step involves the acylation of the azetidine ring with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.

Introduction of the 4-Fluorobenzenesulfonyl Group: The final step involves the sulfonylation of the azetidine ring with 4-fluorobenzenesulfonyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反应分析

1-(3,4-Dichlorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or benzoyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

1-(3,4-Dichlorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.

Materials Science: The unique structural properties of azetidines make them useful in the design of novel materials with specific electronic or mechanical properties.

Biological Research: The compound can be used as a tool to study biological processes, such as protein-ligand interactions or cellular signaling pathways.

作用机制

The mechanism of action of 1-(3,4-dichlorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or allosteric sites, thereby modulating their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues from Evidence

The provided evidence includes two compounds with partial structural similarity to the target molecule:

Functional and Pharmacological Insights

- Azetidine vs. Piperazine/Pyrrolidine Rings: The four-membered azetidine ring in the target compound likely imposes greater ring strain and reduced conformational flexibility compared to the six-membered piperazine ring in .

- Sulfonamide vs. Urea/Triazole Groups: The 4-fluorobenzenesulfonyl group in the target compound may improve hydrogen-bonding capacity and metabolic stability relative to the urea-linked triazole in .

- Halogen Effects: The 3,4-dichloro substitution in all three compounds suggests a design strategy to enhance lipophilicity and target engagement. The additional fluorine in the target molecule may fine-tune electronic properties (e.g., σ-hole interactions) compared to the non-fluorinated analogs .

Hypothesized Physicochemical Properties

- Thermal Stability : The boiling point of the piperazine analog (324.4°C) suggests that the target compound, with a larger molecular weight, may require higher temperatures for distillation, though experimental validation is needed.

生物活性

1-(3,4-Dichlorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in the context of enzyme inhibition.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClFNOS

- Molecular Weight : 335.19 g/mol

The primary mode of action for this compound involves the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the conversion of inactive glucocorticoids to their active forms, impacting various metabolic processes. Inhibition of this enzyme is significant in treating conditions such as obesity, diabetes, and metabolic syndrome.

Enzyme Inhibition

Research indicates that this compound exhibits selective inhibition of 11β-HSD1. This selectivity is critical for minimizing side effects associated with glucocorticoid activity modulation. A study published in a patent application highlighted the compound's effectiveness in reducing glucose levels and improving insulin sensitivity in animal models .

Pharmacological Effects

- Anti-diabetic Effects : In preclinical studies, this compound demonstrated significant reductions in blood glucose levels and improvements in insulin sensitivity. These effects were attributed to its ability to inhibit 11β-HSD1, leading to decreased cortisol levels in tissues.

- Anti-inflammatory Properties : The compound has shown potential anti-inflammatory effects, which may contribute to its therapeutic efficacy in metabolic disorders characterized by chronic inflammation.

Data Tables

常见问题

Q. What are the established synthetic routes for this compound, and how can reaction efficiency be optimized?

The synthesis involves nucleophilic acyl substitution between 3,4-dichlorobenzoyl derivatives and sulfonated azetidine intermediates. Key steps include:

- Activation of the benzoic acid using coupling agents (e.g., DCC/DMAP).

- Solvent selection (anhydrous DMF or THF) to minimize hydrolysis.

- Temperature control (0–25°C) to suppress side reactions. Optimization Method : Use a fractional factorial design (e.g., 2³ design) to test variables like catalyst loading, solvent polarity, and reaction time. This approach reduced optimization cycles by 40% in analogous sulfonamide syntheses .

Q. Which spectroscopic and computational methods are recommended for structural characterization?

- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns .

- FT-IR : Validates sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .

- X-ray crystallography : Provides absolute stereochemistry (deposit data with CCDC, e.g., #1441403) .

- DFT calculations : Compare experimental geometries (B3LYP/6-31G*) with theoretical models to validate bond lengths and angles .

Advanced Research Questions

Q. How can factorial design improve reaction optimization for this compound?

Implement a response surface methodology (RSM) with central composite design:

Q. How to resolve discrepancies between experimental spectra and computational predictions?

Common causes include solvation effects or basis set limitations. Solutions:

Q. What strategies enable robust comparative studies with structural analogs?

Use a three-phase approach:

- Analog selection : Systematic variations (e.g., halogen position, sulfonyl vs. carbonyl groups).

- Matched molecular pair analysis : Isolate structural effects on bioactivity.

- Multivariate statistics : Apply PCA or PLS regression to correlate substituent effects with activity (e.g., IC₅₀ values in kinase inhibition) .

Q. What engineering considerations are critical for scaling up synthesis?

- Heat management : Use jacketed reactors for exothermic steps (e.g., acylation).

- Solvent recovery : Implement distillation systems for DMF/chlorinated solvents.

- Process control : Apply QbD (Quality by Design) principles to maintain critical quality attributes (CQAs) during transition from batch to flow chemistry .

Q. How can computational methods predict biological targets?

Combine:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。